![molecular formula C10H14ClNOS B7501144 N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide](/img/structure/B7501144.png)
N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential use in medicinal chemistry. This compound is commonly referred to as "CTMP" and is known for its ability to inhibit the activity of certain enzymes in the body.
Wirkmechanismus
CTMP acts as a competitive inhibitor of the ATP-binding site of protein kinase CK2, thus preventing the phosphorylation of its substrates. This leads to a decrease in the activity of CK2 and its downstream signaling pathways. CTMP also inhibits casein kinase 1 by binding to its ATP-binding site, which prevents the phosphorylation of its substrates and disrupts its circadian rhythm regulation.
Biochemical and Physiological Effects:
The inhibition of CK2 by CTMP has been shown to have a significant effect on cell growth and proliferation, as well as the regulation of the cell cycle. CTMP has also been shown to have antitumor activity in various cancer cell lines. In addition, the inhibition of casein kinase 1 by CTMP has been shown to disrupt the circadian rhythm and affect sleep-wake cycles.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CTMP in lab experiments is its high selectivity for CK2 and casein kinase 1, which allows for the specific inhibition of these enzymes without affecting other cellular processes. However, one limitation is that CTMP is not very soluble in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on CTMP. One area of interest is the development of CTMP analogs with improved solubility and potency. Another area of research is the investigation of the effects of CTMP on other cellular processes and signaling pathways. Additionally, the potential therapeutic applications of CTMP in various diseases, such as cancer and circadian rhythm disorders, warrant further investigation.
Synthesemethoden
The synthesis of CTMP involves the reaction of 2-chlorothiophene with N,2-dimethylpropanamide in the presence of a suitable base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which is then treated with formaldehyde to yield the final product. This method has been optimized to produce high yields of pure CTMP.
Wissenschaftliche Forschungsanwendungen
CTMP has been extensively studied for its potential use in medicinal chemistry. It has been found to have a potent inhibitory effect on the activity of certain enzymes such as protein kinase CK2, which is involved in the regulation of cellular processes such as cell growth and proliferation. CTMP has also been shown to inhibit the activity of casein kinase 1, which is involved in the regulation of circadian rhythms.
Eigenschaften
IUPAC Name |
N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNOS/c1-7(2)10(13)12(3)6-8-4-5-9(11)14-8/h4-5,7H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKFWGDXHTXNTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N(C)CC1=CC=C(S1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-chlorothiophen-2-yl)methyl]-N,2-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B7501072.png)
![N-(4-chloro-1-methyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501076.png)
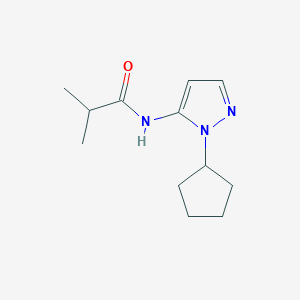
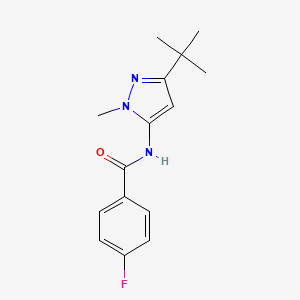
![1,6-dimethyl-N-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501100.png)
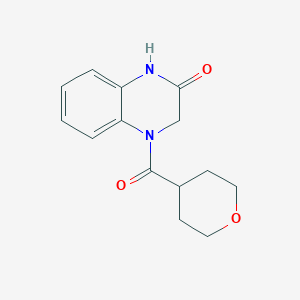
![N-[2-(4-chlorophenyl)ethyl]-N'-[(2-methoxyphenyl)methyl]oxamide](/img/structure/B7501119.png)
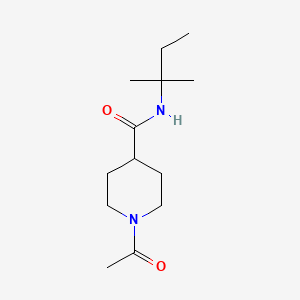
![6-(furan-2-yl)-3-methyl-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501139.png)
![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)
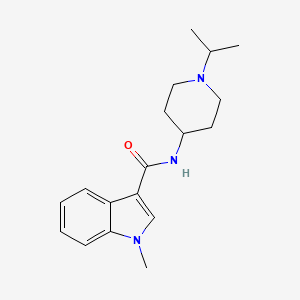
![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)